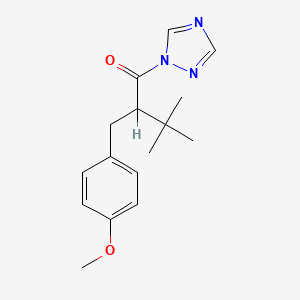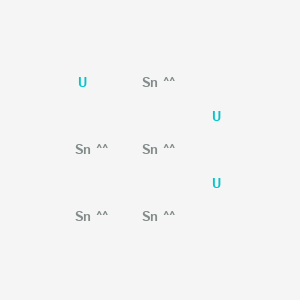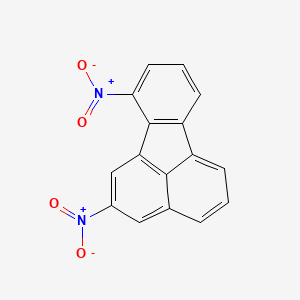![molecular formula C16H28ClNO B14325338 hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride CAS No. 101425-93-8](/img/structure/B14325338.png)
hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride is a chemical compound with a complex structure that includes a hexyl group, a methoxyphenyl group, and an azanium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride typically involves multiple steps, including the formation of the hexyl group and the methoxyphenyl group, followed by their combination with the azanium ion. Common synthetic routes may include:
Formation of Hexyl Group: This can be achieved through the alkylation of a suitable precursor.
Formation of Methoxyphenyl Group: This involves the methoxylation of a phenyl ring.
Combination with Azanium Ion: The final step involves the reaction of the hexyl and methoxyphenyl groups with an azanium ion source, such as ammonium chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (palladium, platinum) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride can be compared with similar compounds such as:
Hexyl-[3-(2-hydroxyphenyl)propyl]azanium;chloride: Similar structure but with a hydroxy group instead of a methoxy group.
Hexyl-[3-(2-chlorophenyl)propyl]azanium;chloride: Contains a chloro group instead of a methoxy group.
Hexyl-[3-(2-nitrophenyl)propyl]azanium;chloride: Features a nitro group in place of the methoxy group.
特性
CAS番号 |
101425-93-8 |
|---|---|
分子式 |
C16H28ClNO |
分子量 |
285.9 g/mol |
IUPAC名 |
hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride |
InChI |
InChI=1S/C16H27NO.ClH/c1-3-4-5-8-13-17-14-9-11-15-10-6-7-12-16(15)18-2;/h6-7,10,12,17H,3-5,8-9,11,13-14H2,1-2H3;1H |
InChIキー |
HNSNQCUREJMZTB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[NH2+]CCCC1=CC=CC=C1OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)
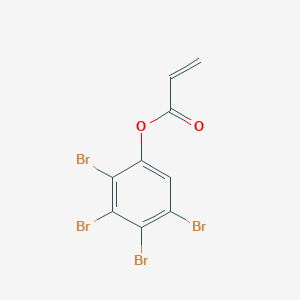
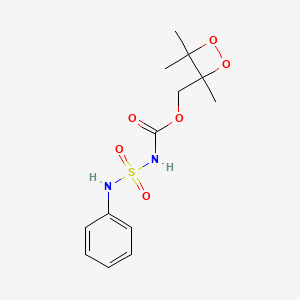
![Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14325301.png)
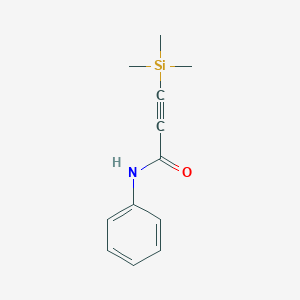
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
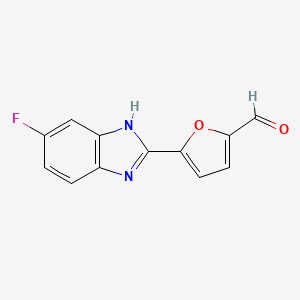

![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)
